molecular formula C23H15N3O2S B6038161 6-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1-naphthalen-1-yl-2-sulfanylidenepyrimidin-4-one

6-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1-naphthalen-1-yl-2-sulfanylidenepyrimidin-4-one

Cat. No.: B6038161
M. Wt: 397.5 g/mol
InChI Key: OVKKVIKFSCADIV-QINSGFPZSA-N
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Description

6-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1-naphthalen-1-yl-2-sulfanylidenepyrimidin-4-one is a complex organic compound that features a unique combination of indole, naphthalene, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1-naphthalen-1-yl-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the naphthalene and pyrimidine rings. Key steps include:

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Naphthalene Formation: The naphthalene ring can be constructed through Friedel-Crafts acylation of benzene derivatives, followed by cyclization.

    Pyrimidine Ring Formation: The pyrimidine ring is typically formed through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1-naphthalen-1-yl-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1-naphthalen-1-yl-2-sulfanylidenepyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Materials Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 6-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1-naphthalen-1-yl-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    DNA Intercalation: Intercalating into DNA, thereby affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which also feature the indole moiety.

    Naphthalene Derivatives: Compounds such as naphthalene-1,4-diol and naphthalene-2-sulfonic acid.

    Pyrimidine Derivatives: Compounds like uracil and thymine, which are essential components of nucleic acids.

Uniqueness

6-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1-naphthalen-1-yl-2-sulfanylidenepyrimidin-4-one is unique due to its combination of three distinct heterocyclic systems, which imparts unique chemical and biological properties

Properties

IUPAC Name

6-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1-naphthalen-1-yl-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O2S/c27-21-18(12-15-13-24-19-10-4-3-8-16(15)19)22(28)26(23(29)25-21)20-11-5-7-14-6-1-2-9-17(14)20/h1-13,28H,(H,25,27,29)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKKVIKFSCADIV-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=C(C(=O)NC3=S)C=C4C=NC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=C(C(=O)NC3=S)/C=C\4/C=NC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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